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Compound of Interest

Compound Name: BI-135585

Cat. No.: B606072

BI-135585 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the use of BI-135585, a potent and selective
11B-hydroxysteroid dehydrogenase 1 (113-HSD1) inhibitor. Here you will find troubleshooting
guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate
your research.

Frequently Asked Questions (FAQs)
Q1: What is BI-135585 and what is its primary target?

Al: BI-135585 is a potent, selective, and orally active small molecule inhibitor of 11[3-
hydroxysteroid dehydrogenase type 1 (113-HSD1).[1] Its primary mechanism of action is to
block the conversion of inactive cortisone to active cortisol within cells, thereby reducing local
glucocorticoid levels.

Q2: What is the reported potency of BI-135585?

A2: BI-135585 has been shown to be a highly potent inhibitor of 113-HSD1 with reported IC50
values of 13 nM and 4.3 nM in different assays.[1][2][3]

Q3: How selective is BI-135585 for 113-HSD1 over other hydroxysteroid dehydrogenases?
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A3: BI-135585 is reported to have a high degree of selectivity for 113-HSD1, exhibiting over
1000-fold greater potency for 113-HSD1 compared to other hydroxysteroid dehydrogenases.[1]
While a detailed public dataset of IC50 values against a full panel of HSD isoforms is not
readily available, the high selectivity is a key feature of this compound.

Q4: In what types of experimental systems has the activity of BI-135585 been characterized?

A4: The inhibitory activity of BI-135585 has been demonstrated in various systems, including in
vitro enzymatic assays with recombinant human 113-HSD1, ex vivo assays using fresh human
and cynomolgus monkey adipose tissue, and in vivo studies in animals and humans where
inhibition of 113-HSD1 is assessed through biomarkers such as the urinary ratio of cortisol to
cortisone metabolites.[2][4]

Troubleshooting Guide
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Issue

Possible Cause

Suggested Solution

Inconsistent IC50 values in in

vitro assays.

1. Variability in recombinant
enzyme activity.2. Purity and
stability of BI-135585.3. Assay
conditions (e.g., incubation

time, substrate concentration).

1. Use a standardized lot of
recombinant 11p3-HSD1 and
include a reference inhibitor in
each experiment.2. Verify the
purity of BI-135585 by HPLC.
Prepare fresh stock solutions
and store them appropriately.3.
Optimize and standardize
assay conditions. Ensure
substrate concentration is at or

below the Km for the enzyme.

Low or no inhibition observed

in cell-based assays.

1. Low cell permeability of the
compound.2. High protein
binding in cell culture
medium.3. Inadequate

incubation time.

1. While BI-135585 is orally
active, consider using
permeability-enhancing
reagents if needed, though this
is not typically reported as an
issue.2. Reduce the serum
concentration in the culture
medium during the experiment,
if compatible with cell health.3.
Perform a time-course
experiment to determine the
optimal incubation time for

maximal inhibition.

Variability in ex vivo adipose

tissue inhibition.

1. Differences in tissue
handling and viability.2. Inter-
individual variability in 113-
HSD1 expression.3.
Incomplete tissue penetration
of the inhibitor.

1. Standardize the protocol for
adipose tissue collection,
transport, and processing to
maintain tissue viability.2.
Normalize the inhibition data to
the total protein concentration
or a housekeeping gene
expression level.3. Ensure
adipose tissue explants are of

a consistent and small size to
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allow for adequate diffusion of
the inhibitor.

1. Suboptimal dosing or route

of administration.2.
Unexpected in vivo results or Pharmacokinetic issues in the
lack of efficacy. animal model.3. Tachyphylaxis
(diminishing response to

successive doses).

1. Perform a dose-response
study to determine the optimal
dose for the desired level of
target engagement.2. Conduct
pharmacokinetic studies to
assess the absorption,
distribution, metabolism, and
excretion (ADME) profile of BI-
135585 in your specific animal
model.3. Be aware that
tachyphylaxis in adipose tissue
has been observed with some
11B-HSD1 inhibitors after
continuous dosing.[5] Consider

this when designing long-term

studies.
Quantitative Data
Table 1: Potency of BI-135585 against 113-HSD1
Assay System Target IC50 (nM) Reference
Enzymatic Assay Human 113-HSD1 13 [1]
Human Adipocytes Human 11B3-HSD1 4.3 [2][3]

Note: While BI-135585 is reported to be >1000-fold selective for 113-HSD1, a comprehensive
public data table with specific IC50 values for other hydroxysteroid dehydrogenase isoforms is

not available.

Experimental Protocols

In Vitro 11B-HSD1 Inhibition Assay (HTRF-based)
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This protocol is a representative example for determining the in vitro potency of BI-135585
using a homogeneous time-resolved fluorescence (HTRF) assay.

1. Materials:

e Recombinant human 113-HSD1

o Cortisone (substrate)

 NADPH (cofactor)

e Cortisol-d2 (HTRF tracer)

o Anti-Cortisol-Cryptate (HTRF antibody)

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, with 4 mM EDTA, 2 mM MgCI2, and 0.1% BSA)

e BI-135585 stock solution in DMSO

o 384-well low-volume microplates

2. Procedure:

o Prepare serial dilutions of BI-135585 in DMSO and then dilute into the assay buffer.

e Add 2 pL of the diluted BI-135585 or DMSO (vehicle control) to the wells of the 384-well
plate.

e Add 4 pL of a solution containing recombinant human 113-HSD1 and NADPH in assay
buffer.

« Initiate the enzymatic reaction by adding 4 pL of a solution containing cortisone in assay
buffer.

 Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

o Stop the reaction by adding 5 pL of Cortisol-d2.

e Add 5 pL of Anti-Cortisol-Cryptate.
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 Incubate the plate at room temperature for 2 hours to allow for the development of the HTRF
signal.

e Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm
and 665 nm).

» Calculate the ratio of the 665 nm to 620 nm signals and determine the percent inhibition.

» Plot the percent inhibition against the logarithm of the BI-135585 concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Ex Vivo Adipose Tissue 113-HSD1 Inhibition Assay

This protocol describes a representative method for assessing the inhibitory activity of BI-
135585 in fresh adipose tissue explants.

1. Materials:

e Freshly collected adipose tissue

e Dulbecco's Modified Eagle Medium (DMEM)
o [3H]-Cortisone (radiolabeled substrate)

« Scintillation cocktail

» BI-135585

o 24-well plates

e Incubator (37°C, 5% CO2)

 Scintillation counter

2. Procedure:

o Immediately place freshly collected adipose tissue in ice-cold DMEM.

e Mince the tissue into small fragments (e.g., 10-20 mg).
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Place one tissue fragment into each well of a 24-well plate containing pre-warmed DMEM.
Add BI-135585 at various concentrations to the wells. Include a vehicle control (DMSO).
Pre-incubate the tissue with the inhibitor for 30 minutes at 37°C in a 5% CO2 incubator.
Add [3H]-Cortisone to each well to a final concentration of approximately 100 nM.
Incubate for 2-4 hours at 37°C.

Stop the reaction by placing the plate on ice and removing the medium.

Extract the steroids from the medium using an organic solvent (e.g., ethyl acetate).

Separate [3H]-Cortisone and the product, [3H]-Cortisol, using thin-layer chromatography
(TLC) or high-performance liquid chromatography (HPLC).

Quantify the amount of [3H]-Cortisone and [3H]-Cortisol by scintillation counting.

Calculate the percent conversion of [3H]-Cortisone to [3H]-Cortisol and determine the
percent inhibition for each concentration of BI-135585.

Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor
concentration.
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Caption: Mechanism of BI-135585 action in inhibiting cortisol production.
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Caption: Workflow for in vitro and ex vivo BI-135585 activity assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxysteroid-dehydrogenases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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